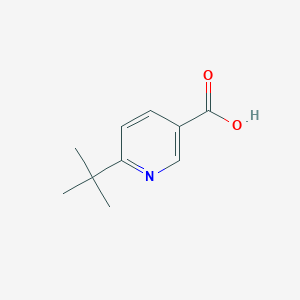

6-(tert-Butyl)nicotinic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could potentially be applied to the synthesis of 6-(tert-Butyl)nicotinic acid or its derivatives . The tert-butanesulfinyl group serves as a chiral directing group and is cleaved after nucleophilic addition, which is a useful feature for the synthesis of enantioenriched compounds .

Molecular Structure Analysis

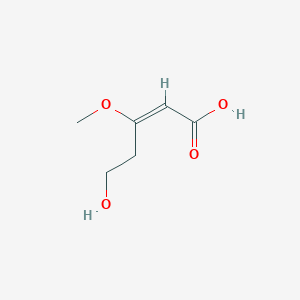

The molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been characterized by X-ray crystallographic analysis. This compound crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize its structure . These findings could provide insights into the molecular structure analysis of 6-(tert-Butyl)nicotinic acid, as the presence of tert-butyl groups and aromatic systems are common structural motifs.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 6-(tert-Butyl)nicotinic acid. However, the use of N-tert-butanesulfinyl imine derivatives as ligands for asymmetric catalysis suggests that similar compounds could participate in a variety of chemical reactions, particularly those involving the formation of chiral centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(tert-Butyl)nicotinic acid are not discussed in the provided papers. Nonetheless, the characterization of related compounds using FTIR, 1H, and 13C NMR spectroscopic methods indicates that these techniques could be employed to analyze the physical and chemical properties of 6-(tert-Butyl)nicotinic acid . The thermal properties and DFT analyses of related compounds also provide a framework for understanding the stability and electronic properties of similar molecules .

Wissenschaftliche Forschungsanwendungen

Receptors for Nicotinic Acid and Its Derivatives

Nicotinic acid (niacin) has been utilized for decades as a lipid-lowering drug, with its effects mediated through specific receptors in adipose tissue, such as the G-protein-coupled receptor identified as PUMA-G in mice and HM74 in humans. These receptors mediate the anti-lipolytic effect of nicotinic acid by decreasing cyclic adenosine monophosphate (cAMP) accumulation, thus inhibiting hormone-sensitive triglyceride lipase in adipose tissue. The identification of these receptors has been crucial for understanding the mechanism of action of nicotinic acid and its derivatives and could be pivotal in developing new therapeutic strategies for dyslipidemia (Tunaru et al., 2003).

Chemical Separation and Recovery Techniques

Advancements in the separation and recovery of nicotinic acid from various mixtures have been explored, with a focus on enhancing the efficiency of these processes. For instance, the use of reactive extraction with organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) has been investigated to intensify the recovery of nicotinic acid, highlighting its importance in the pharmaceutical and biochemical industries (Kumar et al., 2008).

Vasorelaxation and Antioxidation Properties

The vasorelaxation and antioxidative properties of thionicotinic acid derivatives have been studied, demonstrating potential therapeutic applications. These analogs have shown effects on vasorelaxation in rat thoracic aorta and exhibited antioxidant activities in assays, suggesting their potential development as therapeutics for conditions requiring vasorelaxation and antioxidation (Prachayasittikul et al., 2010).

Molecular Identification and Mechanism of Action

Further molecular identification of high and low affinity receptors for nicotinic acid, such as HM74A, has contributed to a deeper understanding of the drug's mechanism of action in treating dyslipidemia. The high affinity receptor HM74A, identified for nicotinic acid, plays a significant role in mediating its lipid-modifying effects, which has implications for the development of more effective drugs for dyslipidemia management (Wise et al., 2003).

Inhibition of Atherosclerosis Progression

Research has also indicated that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-modifying effects through the activation of its receptor GPR109A on immune cells. This discovery opens new avenues for the treatment of atherosclerosis and potentially other inflammatory diseases, emphasizing the broader applications of nicotinic acid beyond its traditional use (Lukasova et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

6-tert-butylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGXKEVUQXTBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619660 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)nicotinic acid | |

CAS RN |

832715-99-8 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)

![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)